2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13617087
InChI: InChI=1S/C6H6N4O3/c11-6-4-3-5(10(12)13)8-9(4)2-1-7-6/h3H,1-2H2,(H,7,11)
SMILES: C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1
Molecular Formula: C6H6N4O3
Molecular Weight: 182.14 g/mol

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.:

Cat. No.: VC13617087

Molecular Formula: C6H6N4O3

Molecular Weight: 182.14 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one -

Specification

Molecular Formula C6H6N4O3
Molecular Weight 182.14 g/mol
IUPAC Name 2-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C6H6N4O3/c11-6-4-3-5(10(12)13)8-9(4)2-1-7-6/h3H,1-2H2,(H,7,11)
Standard InChI Key NEJZJOKZLKDUAD-UHFFFAOYSA-N
SMILES C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1
Canonical SMILES C1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₆H₆N₄O₃, with a molecular weight of 182.14 g/mol. Its IUPAC name, 2-nitro-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, reflects the bicyclic system comprising a pyrazole ring fused to a partially saturated pyrazine ring. Key structural features include:

PropertyValueSource
SMILESC1CN2C(=CC(=N2)[N+](=O)[O-])C(=O)N1
InChI KeyNEJZJOKZLKDUAD-UHFFFAOYSA-N
LogP (Partition Coefficient)0.87 (predicted)
Hydrogen Bond Acceptors6

The nitro group at C2 enhances electrophilicity, facilitating interactions with biological targets, while the ketone at C4 contributes to hydrogen-bonding capabilities .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves multi-step condensation and cyclization reactions:

  • Condensation: Reaction of hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring .

  • Nitration: Introduction of the nitro group using nitric acid or nitronium tetrafluoroborate under controlled conditions.

  • Cyclization: Intramolecular aza-Michael addition or base-mediated closure to form the pyrazine ring .

A comparative analysis of methods is shown below:

MethodYield (%)Purity (%)Key ReagentsReference
K₂CO₃-mediated cyclization7899K₂CO₃, ethanol
Pd-catalyzed coupling6595Pd(OAc)₂, XPhos
Microwave-assisted8298DMF, 150°C

Purification and Characterization

Purification is achieved via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) . Structural confirmation employs:

  • NMR: Distinct signals at δ 8.36 (H-5, d), 7.41 (H-2, s) in DMSO-d₆ .

  • HRMS: [M+H]⁺ peak at m/z 183.0521 (calculated: 183.0516) .

Biological Activities and Mechanisms

Neurological Applications

As a positive allosteric modulator (PAM) of mGlu5, this compound potentiates glutamate signaling, showing efficacy in preclinical models of schizophrenia:

Structure-Activity Relationships (SAR)

ModificationEffect on ActivityExample
Nitro → AminoLoss of mGlu5 PAM activityIC₅₀ > 10 µM
C6 MethylationImproved metabolic stabilityt₁/₂ = 30 min (vs. 10 min)
Pyrazine saturationReduced CNS penetrationBrain/Plasma ratio: 0.2

Data from .

Pharmacokinetics and Toxicity

ADMET Profiles

  • Absorption: Moderate oral bioavailability (F = 35% in rats) .

  • Metabolism: Hepatic CYP3A4-mediated nitro reduction to amine metabolites .

  • Excretion: Renal clearance (70% within 24 h) .

ParameterValueModel
Plasma t₁/₂10 min (IV, mice)
Vd1.2 L/kg
PPB89%

Toxicity Concerns

  • Acute toxicity: LD₅₀ > 500 mg/kg (oral, rats) .

  • Ocular effects: Corneal opacity at 4,059 mg/m³ (4-nitrophenol analog) .

Industrial and Research Applications

Drug Discovery

  • Lead optimization: Analogues with C6 methyl groups show improved PK profiles (e.g., 5-Methyl-2-nitro-, t₁/₂ = 30 min) .

  • Prodrug strategies: Cyclic derivatives act as masked vinyl sulfones for targeted covalent inhibition .

Material Science

  • Fluorescent probes: Tunable emission at 450–500 nm (λₑₓ = 350 nm).

  • Energetic materials: Nitro group contributes to high density (1.85 g/cm³) and thermal stability (Tₚ = 210°C) .

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